molecular formula C6H3ClN4O2 B1279347 1-Azido-4-chloro-2-nitrobenzene

1-Azido-4-chloro-2-nitrobenzene

Cat. No.: B1279347
M. Wt: 198.57 g/mol
InChI Key: WIRNSUXJXYSMIL-UHFFFAOYSA-N
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Description

1-Azido-4-chloro-2-nitrobenzene (CAS: Not explicitly provided; molecular formula: C₆H₃ClN₄O₂) is an aryl azide derivative characterized by three substituents on the benzene ring: an azido group (-N₃) at position 1, a nitro group (-NO₂) at position 2, and a chloro group (-Cl) at position 4. This compound is synthesized via nucleophilic substitution reactions, such as the use of polymer-supported dibutylstannyl azide, yielding 79% under optimized conditions . Key spectral data includes ¹H NMR (CDCl₃, δ ppm): 7.90 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.7, 2.4 Hz, 1H), 7.23 (d, J = 1.9 Hz, 1H); ¹³C NMR (CDCl₃, δ ppm): 134.2, 133.7, 130.4, 126.2, 122.1 . The electron-withdrawing nitro and chloro groups enhance the stability of the azide moiety compared to aryl azides with electron-donating substituents, though thermal and shock sensitivity remain concerns due to the azido group .

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

1-azido-4-chloro-2-nitrobenzene

InChI

InChI=1S/C6H3ClN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H

InChI Key

WIRNSUXJXYSMIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 1-Azido-4-chloro-2-nitrobenzene and Analogues

Compound Molecular Formula Substituents (Positions) Synthesis Yield Stability Key Spectral/Structural Data
This compound C₆H₃ClN₄O₂ -N₃ (1), -NO₂ (2), -Cl (4) 79% Moderate (explosive risk) ¹H/¹³C NMR as above; no crystallographic data available
1-Azido-2-chloro-4-nitrobenzene C₆H₃ClN₄O₂ -N₃ (1), -Cl (2), -NO₂ (4) Not reported Unstable Monoclinic, space group P2₁/n, Z = 8; NMR δ 7.65 (d), 7.50 (dd), 7.30 (d)
1-Azido-3,5-dichlorobenzene C₆H₃Cl₂N₃ -N₃ (1), -Cl (3,5) 76% Stable (lower nitro content) ¹H NMR δ 7.13 (t), 6.92 (d); ¹³C NMR δ 142.6, 136.2, 125.3
4-Azido-2-chloro-1-methylbenzene C₇H₆ClN₃ -N₃ (4), -Cl (2), -CH₃ (1) Not reported Moderate Molecular weight: 167.6 g/mol; no spectral data
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ -Cl (1), -NO₂ (4) Industrial scale High (non-azido) CAS 100-00-5; pale yellow solid; used as an antioxidant intermediate

Key Findings:

Structural Isomerism: The positional isomer 1-Azido-2-chloro-4-nitrobenzene shares the same molecular formula as the target compound but differs in substituent arrangement. Its crystallographic data (monoclinic, P2₁/n) suggests distinct packing compared to the target compound, which lacks reported crystal data. The isomer’s instability may arise from steric or electronic effects due to the nitro group at position 4 .

Symmetry: 1-Azido-3,5-dichlorobenzene exhibits simplified NMR splitting due to its symmetrical 3,5-dichloro substitution, contrasting with the asymmetric target compound .

Synthetic Efficiency :

  • The target compound’s synthesis (79% yield) using polymer-supported reagents outperforms traditional methods for aryl azides, which often require harsh conditions or lower yields.

Safety and Applications: The nitro group in the target compound increases reactivity in click chemistry and photochemical applications but necessitates careful handling due to explosion risks. In contrast, 1-Chloro-4-nitrobenzene (non-azido) is safer and widely used in industrial antioxidant synthesis .

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